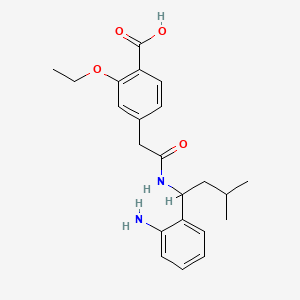
Danofloxacina-d3 Mesilato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Danofloxacin-d3 Mesylate is a labelled fluorinated quinolone antibacterial . It is a synthetic fluoroquinolone antimicrobial agent . The non-proprietary designation for Danofloxacin-d3 Mesylate is (1S)-1cyclopropyl-6-fluoro-1,4-dihydro-7-(5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl)-4-oxo-3-quinolone carboxylic acid monomethanesulfonate .
Synthesis Analysis
Danofloxacin mesylate gelatin microspheres (DFM-GMS) were prepared by an emulsion chemical crosslinking technique . The optimal preparation condition confirmed by orthogonal experiment was as follows: EPC-CH ratio was 3:2 and 2.6% SA was added to gain the positive electricity; drug-lipoid was 2:5, the concentration of ammonium sulfate was 250 mmol·L−1, water-oil ratio was 1:5, and they were incubated at 35°C for 15 min .Molecular Structure Analysis
The molecular formula of Danofloxacin-d3 Mesylate is C20H24FN3O6S . The molecular weight is 453.48 .Chemical Reactions Analysis
A reliable and sensitive method based on micellar liquid chromatography was optimized for the analysis of the fluoroquinolones danofloxacin, difloxacin, ciprofloxacin and sarafloxacin in honey .Physical and Chemical Properties Analysis
The empirical formula of Danofloxacin-d3 Mesylate is C19H20FN3O3•CH3SO3H and the molecular weight is 453.49 . The chemical structure of danofloxacin mesylate is provided .Aplicaciones Científicas De Investigación
Investigación y desarrollo de biología sintética
Danofloxacina-d3 Mesilato: se menciona en el contexto de facilitar la investigación y el desarrollo de la biología sintética. Esto sugiere su uso en la creación o modificación de entidades o procesos biológicos para fines específicos .
Material de Referencia Certificado
También está disponible como un material de referencia certificado para el análisis de datos, lo que indica su aplicación para garantizar la precisión y confiabilidad de las mediciones analíticas en la investigación de enfermedades infecciosas .
Formulación y evaluación de la estabilidad de medicamentos
Otra aplicación involucra la preparación y evaluación de microesferas de gelatina de mesilato de danofloxacina para la administración de medicamentos, donde se evalúan factores como el tamaño de partícula, la morfología, el contenido de fármaco y la estabilidad .
Mecanismo De Acción
Target of Action
Danofloxacin-d3 Mesylate, a derivative of Danofloxacin, is an antibiotic agent from the family of the fluoroquinolones used in veterinary medicine . The primary targets of Danofloxacin-d3 Mesylate are bacterial DNA topoisomerase II (also known as DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Danofloxacin-d3 Mesylate interacts with its targets, DNA gyrase and topoisomerase IV, by inhibiting their activity . This inhibition prevents the supercoiling of bacterial DNA, a critical step in DNA replication. As a result, the bacterial cells cannot replicate, leading to their death .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV by Danofloxacin-d3 Mesylate affects the DNA replication pathway in bacteria . This disruption of the DNA replication process leads to the cessation of bacterial growth and eventually, bacterial death .
Pharmacokinetics
Studies on danofloxacin, the parent compound, suggest that it has rapid distribution to major target tissues such as lungs, intestines, and the mammary gland in animals . The elimination half-life of Danofloxacin in animals has been reported to be between 2 to 6.5 hours . It’s important to note that the pharmacokinetic properties can vary depending on the species and individual animal characteristics .
Result of Action
The result of Danofloxacin-d3 Mesylate’s action is the inhibition of bacterial growth and proliferation. By inhibiting the activity of DNA gyrase and topoisomerase IV, Danofloxacin-d3 Mesylate prevents bacterial DNA replication, leading to the death of the bacterial cells . This makes it an effective treatment for infections caused by susceptible bacteria.
Action Environment
The action of Danofloxacin-d3 Mesylate can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the drug . Additionally, the presence of other substances or drugs can also impact the effectiveness of Danofloxacin-d3 Mesylate through potential drug-drug interactions . Therefore, it’s crucial to consider these factors when administering the drug for optimal therapeutic outcomes.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Danofloxacin-d3 Mesylate acts on bacterial DNA topoisomerase II and topoisomerase IV . The spectrum of antimicrobial activity of Danofloxacin-d3 Mesylate includes most Gram-negative bacteria, some Gram-positive bacteria, mycoplasmas, and intracellular pathogens .
Cellular Effects
The cellular effects of Danofloxacin-d3 Mesylate are primarily due to its interaction with bacterial DNA topoisomerases, which are essential enzymes for bacterial DNA replication . By inhibiting these enzymes, Danofloxacin-d3 Mesylate prevents bacterial DNA replication, leading to cell death .
Molecular Mechanism
The molecular mechanism of action of Danofloxacin-d3 Mesylate involves binding to bacterial DNA topoisomerases, inhibiting their activity and preventing DNA replication . This leads to the death of the bacterial cells .
Temporal Effects in Laboratory Settings
In laboratory settings, Danofloxacin-d3 Mesylate has been shown to have a long elimination half-life . This suggests that it remains active in the system for a prolonged period, allowing for less frequent dosing .
Dosage Effects in Animal Models
In animal models, the effects of Danofloxacin-d3 Mesylate have been shown to vary with dosage . At therapeutic doses, it is effective in treating a variety of bacterial infections. At high doses, adverse effects may occur .
Metabolic Pathways
As a fluoroquinolone, it is likely metabolized in the liver .
Subcellular Localization
As it acts on bacterial DNA topoisomerases, it is likely localized to the bacterial cell nucleus where these enzymes are found .
Propiedades
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-[(1S,4S)-5-(trideuteriomethyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]quinoline-3-carboxylic acid;methanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3.CH4O3S/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10;1-5(2,3)4/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26);1H3,(H,2,3,4)/t11-,12-;/m0./s1/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFDJSVKQNSTKF-MIJXDKMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
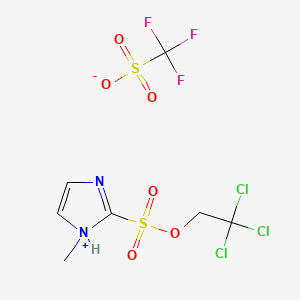


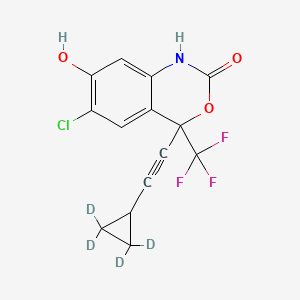

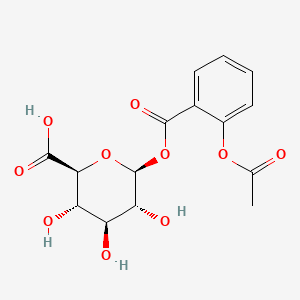

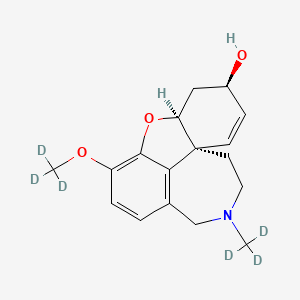
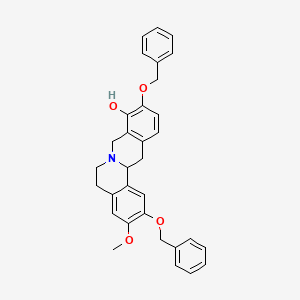

![2-[4-(Benzyloxy)-3-hydroxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide](/img/structure/B563807.png)
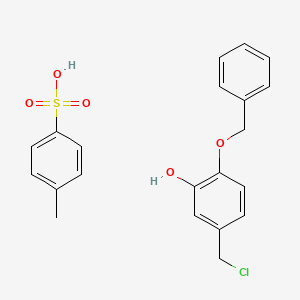
![Benzaldehyde, 3-[[(4-methylphenyl)sulfonyl]oxy]-4-(phenylmethoxy)-](/img/structure/B563812.png)
